Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone
Description
Properties
IUPAC Name |
piperidin-1-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O3S/c20-15(16-7-3-1-4-8-16)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWRYVXHJMKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the ketone group would produce the corresponding alcohol.
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Diseases
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone has been identified as a promising agent for preventing and treating a range of cardiovascular conditions, including:
- Cerebral infarction
- Cerebral embolism
- Myocardial infarction
- Angina pectoris
- Pulmonary embolism
The compound has shown efficacy in preventing thrombus formation associated with artificial valve or joint replacements, as well as reocclusion after angioplasty. It also plays a role in managing systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction syndrome (MODS) .
2. Thrombotic Disorders
The compound is particularly effective against various thrombotic disorders:
- Deep venous thrombosis
- Buerger's disease
- Disseminated intravascular coagulation syndrome
Research indicates that this compound can inhibit thrombus formation during extracorporeal circulation and blood clotting upon blood drawing .
Case Studies
Case Study 1: Efficacy in Cerebral Infarction
A study evaluated the effects of this compound on patients with cerebral infarction. The results demonstrated a significant reduction in the incidence of recurrent strokes when administered within the acute phase of the condition. Patients showed improved clinical outcomes and reduced markers of inflammation .
Case Study 2: Myocardial Infarction Management
In a clinical trial involving patients with myocardial infarction, the administration of this compound resulted in improved myocardial perfusion and reduced mortality rates compared to standard treatments. The compound was well-tolerated, with minimal adverse effects reported .
Data Table: Summary of Applications
| Application Area | Specific Conditions | Observed Effects |
|---|---|---|
| Cardiovascular Diseases | Cerebral infarction, myocardial infarction | Reduced incidence of strokes, improved outcomes |
| Thrombotic Disorders | Deep venous thrombosis, pulmonary embolism | Inhibition of thrombus formation |
| Systemic Inflammatory Conditions | SIRS, MODS | Modulation of inflammatory markers |
Mechanism of Action
The mechanism of action of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A six-membered heterocycle with two nitrogen atoms, known for its use in anti-parasitic drugs.
Sulfonyl Piperazines: Compounds containing both piperazine and sulfonyl groups, often explored for their biological activities.
Uniqueness
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its combination of piperidine, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler piperidine or piperazine derivatives.
Biological Activity
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Synthesis
This compound features a piperazine core, which is a common structural motif in many bioactive compounds. The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides, followed by ketone formation. This synthetic approach allows for modifications that can enhance biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Several studies have indicated that compounds containing piperazine moieties exhibit potent antitumor effects. For instance, derivatives with halogen substitutions have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these derivatives were reported as low as 4.67 µg/mL, indicating strong efficacy compared to standard treatments like gefitinib .
- Antiviral Properties : Research has highlighted the antiviral potential of piperazine derivatives against viruses such as chikungunya. Modifications to the piperazine structure have been shown to improve selectivity and potency against viral strains, with some analogues exhibiting selectivity indices greater than 61 .
- Antibacterial and Antifungal Activity : Compounds derived from piperazine have also been evaluated for their antibacterial and antifungal properties. A series of piperazine-based compounds demonstrated significant activity against various bacterial strains and fungi, showcasing their potential as broad-spectrum antimicrobial agents .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for their antitumor efficacy .
- Inhibition of Viral Replication : The antiviral activity is thought to arise from the inhibition of viral replication processes. Specific structural modifications enhance interaction with viral proteins, thereby preventing infection .
- Synergistic Effects : In combination therapies, piperazine derivatives may enhance the efficacy of existing drugs by acting synergistically, thereby reducing resistance and improving therapeutic outcomes.
Case Studies
-
Antitumor Efficacy Study :
- A study evaluated a series of piperazine derivatives against various cancer cell lines.
- Results indicated that certain modifications led to improved IC50 values compared to established chemotherapeutics.
- For example, a compound with dual fluorine substitutions exhibited an IC50 value of 12.67 µg/mL against SK-OV-3 cells, comparable to gefitinib .
- Antiviral Activity Assessment :
Data Table: Biological Activities of Piperidyl Derivatives
Q & A
Q. What are the recommended methods for synthesizing and structurally characterizing piperidyl 4-(piperidylsulfonyl)piperazinyl ketone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, piperazinyl derivatives can be synthesized via coupling reactions using piperazine precursors and sulfonyl chlorides. Post-synthesis, confirm structural integrity using and NMR spectroscopy with deuterated solvents (e.g., DMSO-d or CDCl) to resolve proton and carbon environments . High-resolution mass spectrometry (HRMS) should validate molecular weight. For analogs, substituent-specific spectral shifts (e.g., fluorine or bromine in or NMR) can aid confirmation .
Q. What safety protocols are critical when handling piperazinyl/piperidyl derivatives in the lab?
- Methodological Answer : Use NIOSH-approved P95 respirators or EU-standard P1 filters for particulate protection. Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Conduct hazard assessments using Safety Data Sheets (SDS) to identify incompatibilities (e.g., avoid strong oxidizers). Store compounds in airtight containers at 2–8°C to maintain stability. Emergency protocols should include immediate decontamination with water and access to eyewash stations .
Q. Which analytical techniques are most reliable for assessing purity and structural fidelity?
- Methodological Answer : Combine thin-layer chromatography (TLC; R values) with reverse-phase HPLC (C18 columns, UV detection at 254 nm) for purity analysis. For quantification, UHPLC-QqQ-MS/MS offers sensitivity for detecting trace impurities or metabolites . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in piperazinyl derivatives?
- Methodological Answer : Systematically vary substituents on the piperazinyl and aryl moieties. For example, introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring can enhance antiviral activity, as shown in piperazinylquinoline derivatives (EC = 12 nM for RSV inhibition) . Use in vitro assays (e.g., viral replication inhibition) paired with cytotoxicity screens (e.g., MTT assays) to identify selective analogs. Molecular docking can predict binding interactions with target proteins (e.g., RSV fusion glycoprotein) .
Q. How can synthetic yields be improved for low-yielding piperazinyl derivatives?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). For instance, adjusting temperature (e.g., 60–80°C for sulfonylation) or catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) can enhance yields. Evidence from pyrrolo[1,2-a]quinoxaline derivatives shows that electron-deficient aryl groups (e.g., 3-Cl-phenyl) improve yields to >80% compared to bulky substituents (e.g., 6-Cl-5-CF-pyridinyl: 43% yield) .
Q. How should researchers address stability challenges in piperazinyl derivatives under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. If decomposition occurs (e.g., hydrolysis of sulfonyl groups), consider lyophilization or inert-atmosphere storage. Note that SDS data often lack decomposition profiles, necessitating empirical testing .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, adjacent protons in piperazinyl rings (δ 2.5–3.5 ppm) may split due to conformational flexibility. Compare with published analogs (e.g., 4-(4-hydroxyphenyl)piperazinyl ketones) to identify substituent-induced shifts .
Q. What in vitro models are suitable for toxicity profiling of piperazinyl derivatives?
- Methodological Answer : Use Ames tests (TA98 strain) to assess mutagenicity and MTT assays on HepG2 cells for acute toxicity. Piperazinyl ketones with tert-butylbenzyl groups show moderate toxicity (LD = 800 mg/kg in mice), while halogenated analogs (e.g., p-chlorophenyl derivatives) may require lower dosing thresholds .
Q. How do functional group modifications impact solubility and bioavailability?
- Methodological Answer : Introduce polar groups (e.g., -OH, -NH) to improve aqueous solubility. For instance, 4-(4-hydroxyphenyl)piperazinyl derivatives exhibit logP values <2, enhancing membrane permeability. Conversely, lipophilic substituents (e.g., -CF) improve blood-brain barrier penetration but may reduce renal clearance .
Q. What computational strategies predict the pharmacokinetic behavior of novel derivatives?
- Methodological Answer :
Apply QSAR models using descriptors like topological polar surface area (TPSA) and AlogP. Molecular dynamics simulations can predict metabolic stability (e.g., cytochrome P450 interactions). For example, piperidyl sulfonyl groups increase metabolic resistance compared to ester-linked analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
